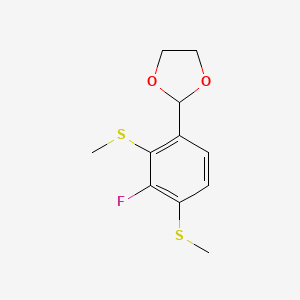
Lenalidomide-5'-acetamido-O-PEG3-propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-5’-acetamido-O-PEG3-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a propargyl group, which can improve its solubility and facilitate its conjugation to other molecules for targeted drug delivery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-acetamido-O-PEG3-propargyl typically involves multiple steps:
Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate.
PEGylation: The activated lenalidomide is then reacted with a PEG linker to form Lenalidomide-PEG.
Acetylation: The PEGylated lenalidomide is acetylated to introduce the acetamido group.
Propargylation: Finally, the acetamido-PEG-lenalidomide is reacted with propargyl bromide to introduce the propargyl group.
Industrial Production Methods
Industrial production of Lenalidomide-5’-acetamido-O-PEG3-propargyl follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity .
化学反应分析
Types of Reactions
Lenalidomide-5’-acetamido-O-PEG3-propargyl can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide.
Reduction: The nitro group in lenalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as azides or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of epoxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted propargyl derivatives.
科学研究应用
Lenalidomide-5’-acetamido-O-PEG3-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.
作用机制
Lenalidomide-5’-acetamido-O-PEG3-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines and stimulating the activity of natural killer (NK) cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Targeted Protein Degradation: Functions as a molecular glue that facilitates the degradation of specific proteins involved in cancer cell survival.
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide-PEG derivatives: Other PEGylated derivatives of lenalidomide designed for improved solubility and targeted delivery.
Uniqueness
Lenalidomide-5’-acetamido-O-PEG3-propargyl stands out due to its unique combination of a PEG linker and a propargyl group, which enhances its solubility and allows for versatile conjugation to other molecules. This makes it a valuable tool in the development of targeted therapies and bioconjugates .
属性
分子式 |
C24H29N3O8 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C24H29N3O8/c1-2-7-32-8-9-33-10-11-34-12-13-35-16-22(29)25-18-3-4-19-17(14-18)15-27(24(19)31)20-5-6-21(28)26-23(20)30/h1,3-4,14,20H,5-13,15-16H2,(H,25,29)(H,26,28,30) |
InChI 键 |
FDPHTFKYUGRHID-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCCOCCOCCOCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


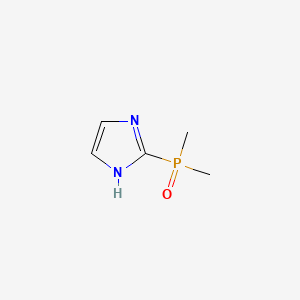
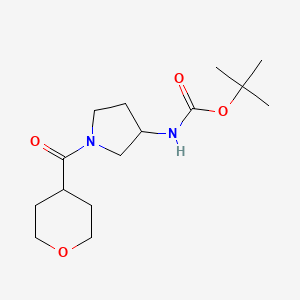

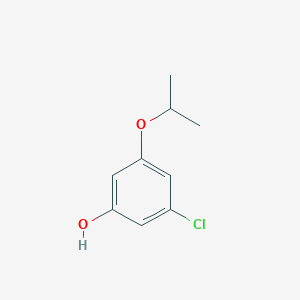
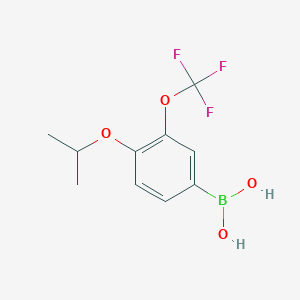
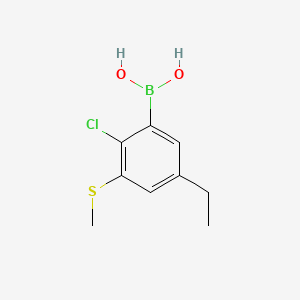
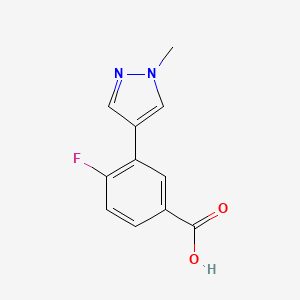


![2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14774190.png)
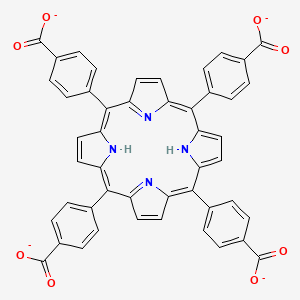
![2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester](/img/structure/B14774203.png)
![Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate](/img/structure/B14774204.png)
